molecular formula C20H21N3O2 B15103030 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Cat. No.: B15103030
M. Wt: 335.4 g/mol
InChI Key: VGUASAWZONSYCT-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide (CAS 1630870-00-6) is a synthetic organic compound with a molecular formula of C20H21N3O2 and a molecular weight of 335.4 g/mol . This molecule features a complex architecture combining a norbornene (bicyclo[2.2.1]hept-5-ene) moiety with a 2-oxo-5-phenylpyrazine group, connected via an acetamide linker. The norbornene group provides a rigid, three-dimensional scaffold that is valuable in materials science and polymer research, while the pyrazine ring is a key heterocycle in medicinal chemistry . Although the specific biological profile of this exact compound is not fully elucidated in the public domain, structural analogs containing the phenylpyrazine unit are under investigation in agricultural science for their potential insecticidal activity. Recent studies on related N-(5-phenylpyrazin-2-yl) benzamide derivatives have shown they may act as insect growth regulators by inhibiting chitin biosynthesis, making them leads for novel crop protection agents . Furthermore, the distinct chemical structure of this compound, particularly the electron-rich aromatic systems and the amide functionality, makes it a valuable intermediate for the synthesis of more complex molecules, such as anoctamin 6 protein inhibitors described in patent literature , or for exploration in drug discovery platforms targeting adenosine receptors . This product is intended for research and development purposes only in chemical and pharmaceutical laboratories.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide

InChI

InChI=1S/C20H21N3O2/c24-19(22-10-17-9-14-6-7-16(17)8-14)13-23-12-18(21-11-20(23)25)15-4-2-1-3-5-15/h1-7,11-12,14,16-17H,8-10,13H2,(H,22,24)

InChI Key

VGUASAWZONSYCT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the bicyclic structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Attachment of the pyrazinone moiety: This step might involve nucleophilic substitution or condensation reactions.

    Final assembly: The final compound is formed through amide bond formation, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic or pyrazinone moieties.

    Reduction: Reduction reactions might target the carbonyl group in the pyrazinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand or catalyst in various organic reactions.

    Materials Science: Its unique structure could be useful in the design of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Probes: The compound could be used as a probe to study biological processes.

Industry

    Polymer Science: Its structure might be incorporated into polymers to impart specific mechanical or chemical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Table 2: HRMS Validation of Key Analogs

Compound HRMS (ESI) [M+H]⁺ Calculated HRMS (ESI) [M+H]⁺ Observed Deviation (ppm) Source
CA-Nor2 344.1987 344.1989 0.58
BG-Nor2 354.1421 354.1423 0.56

Research Findings and Implications

Synthetic Efficiency: Analogs like BG-Nor2 demonstrate high yields (83%) under optimized conditions, suggesting that the bicyclo[2.2.1]heptene-acetamide core is amenable to diverse functionalization .

Structural Versatility: The core scaffold tolerates bulky substituents (e.g., purine in BG-Nor2) without significant steric hindrance, enabling tailored design for specific targets .

Biological Activity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound has a complex bicyclic structure that contributes to its unique biological properties. The synthesis typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives with 2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl derivatives, which can be achieved through various organic synthesis techniques including amide coupling reactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction, G1 arrest
A549 (Lung Cancer)20Cell cycle arrest, apoptosis
HeLa (Cervical Cancer)18Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies conducted using disk diffusion methods revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues.

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